2-Amino-5-chloro-3,4-dimethyl-3H-imidazo[4,5-f]quinoline
Overview
Description
2-Amino-5-chloro-3,4-dimethyl-3H-imidazo[4,5-f]quinoline, also known as this compound, is a useful research compound. Its molecular formula is C12H11ClN4 and its molecular weight is 246.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Mutagenicity Studies
2-Amino-5-chloro-3,4-dimethyl-3H-imidazo[4,5-f]quinoline and its derivatives have been studied extensively for their mutagenic properties. For instance, 3-Methyl- and 3,4-dimethyl-3H-imidazo[4,5-f]quinoline were synthesized and tested for mutagenicity in the Ames test. It was found that the presence of the imidazole ring and the 2-amino group is crucial for the high mutagenicity of related compounds (Grivas & Jägerstad, 1984).
Synthesis and Structural Studies
Several studies have focused on synthesizing and understanding the structure-activity relationships of this compound and its related compounds. For example, the synthesis of this compound from 6-amino-7-methylquinoline was performed to clarify its structure and mutagenic activity (Kasai & Nishimura, 1982).
Analytical Method Development
Research has also been conducted to develop analytical methods for the detection of heterocyclic aromatic amines, including this compound, in food products and biological samples. For example, a study developed a high-resolution gas chromatography-mass spectrometry technique suitable for the routine control of food and process flavors, including the detection of this compound (Richling, Kleinschnitz, & Schreier, 1999).
Metabolic Studies
The metabolic pathways and effects of these compounds have also been a subject of study. For example, the effect of methyl substitution on the mutagenicity of related compounds was examined, highlighting how different substitutions can affect their mutagenic potential (Nagao et al., 1981).
Mechanism of Action
Target of Action
It is known that this compound is used for proteomics research .
Biochemical Pathways
It is known that similar compounds, such as 2-amino-3,4-dimethyl-3h-imidazo[4,5-f]quinoline, are mutagenic heterocyclic amines found in cooked foods .
Result of Action
2-Amino-5-chloro-3,4-dimethyl-3H-imidazo[4,5-f]quinoline is known to be a mutagenic heterocyclic amine . It has been found in cooked foods and is mutagenic to S. typhimurium in the Ames test . Dietary administration of a similar compound, 2-amino-3,4-dimethyl-3H-imidazo[4,5-f]quinoline, induces tumor formation in various organs in rats .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, similar compounds are known to be sensitive to light and air . They are also rapidly degraded by dilute hypochlorite . These factors can influence the compound’s action, efficacy, and stability.
Properties
IUPAC Name |
5-chloro-3,4-dimethylimidazo[4,5-f]quinolin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4/c1-6-8(13)9-7(4-3-5-15-9)10-11(6)17(2)12(14)16-10/h3-5H,1-2H3,(H2,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DERKFPUIILAJOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C3C=CC=NC3=C1Cl)N=C(N2C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.